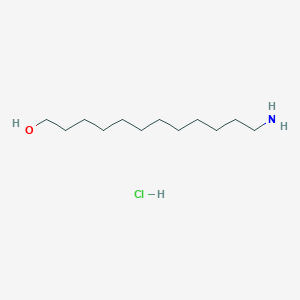
12-Aminododecan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Aminododecan-1-ol hydrochloride: is an organic compound with the molecular formula C12H27NO.HCl . It is a white to almost white powder or crystalline substance. This compound is primarily used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 12-Aminododecan-1-ol hydrochloride can be synthesized through the reaction of 12-Aminododecanol with hydrochloric acid. The reaction typically involves dissolving 12-Aminododecanol in a suitable solvent such as methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: 12-Aminododecan-1-ol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted dodecanol derivatives.
科学研究应用
Chemistry: 12-Aminododecan-1-ol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of surfactants, polymers, and other complex organic molecules.
Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce amino groups into proteins or other biomolecules, facilitating further functionalization.
Medicine: The compound has potential applications in drug development. It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring long-chain amino alcohols.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also used in the formulation of personal care products and cosmetics.
作用机制
The mechanism of action of 12-Aminododecan-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, facilitating interactions with proteins, nucleic acids, and other biomolecules. The long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
相似化合物的比较
12-Aminododecanol: The parent compound without the hydrochloride salt.
12-Aminododecanoic acid: An amino acid derivative with similar chain length.
1-Dodecanol: A long-chain alcohol with similar hydrophobic properties.
Uniqueness: 12-Aminododecan-1-ol hydrochloride is unique due to the presence of both an amino group and a long hydrophobic chain, making it versatile for various applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
属性
分子式 |
C12H28ClNO |
|---|---|
分子量 |
237.81 g/mol |
IUPAC 名称 |
12-aminododecan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h14H,1-13H2;1H |
InChI 键 |
MBHCRDGQXFQJMU-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCO)CCCCCN.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Benzo[b]furan-2-yl)but-1-en-3-one](/img/structure/B8273604.png)
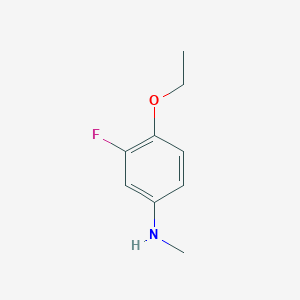
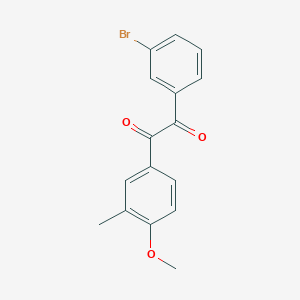
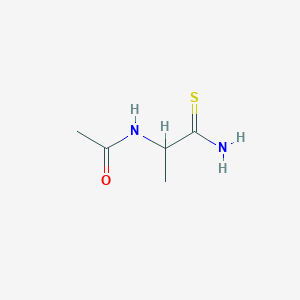
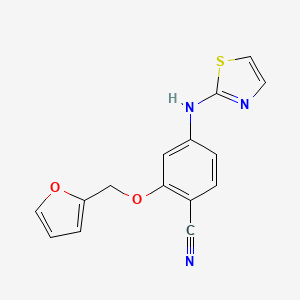
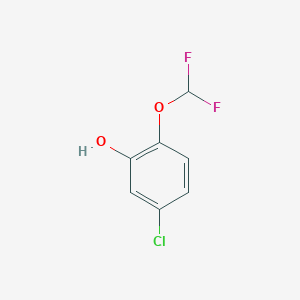
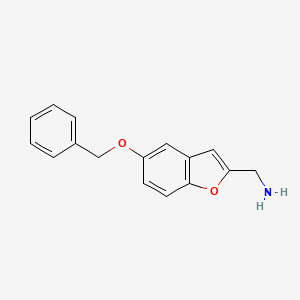

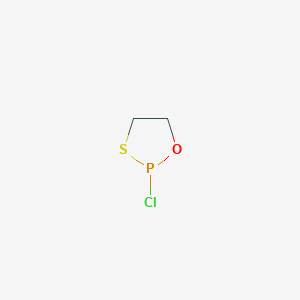
![2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one](/img/structure/B8273687.png)
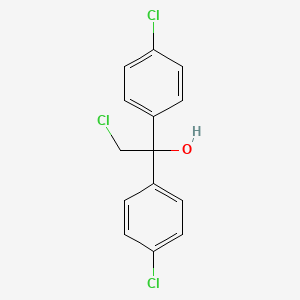
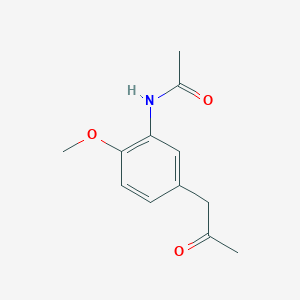
![2-(Chloromethyl)-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8273698.png)
![6-vinyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B8273705.png)
